2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal
Description
2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal is a structurally complex aldehyde featuring a methylpropanal backbone substituted with a 4-isopropylpiperazine moiety. This compound is characterized by its hybrid aliphatic-heterocyclic structure, combining the reactivity of an aldehyde group with the basicity and hydrogen-bonding capacity of the piperazine ring. The isopropyl group on the piperazine ring likely enhances lipophilicity, influencing solubility and bioavailability, while the aldehyde group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10(2)12-5-7-13(8-6-12)11(3,4)9-14/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTWNTNSCQKWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196477 | |
| Record name | 1-Piperazineacetaldehyde, α,α-dimethyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-45-1 | |
| Record name | 1-Piperazineacetaldehyde, α,α-dimethyl-4-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazineacetaldehyde, α,α-dimethyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxide Ring-Opening Reaction
One reported approach involves an epoxide ring-opening reaction, which is a common method for introducing functional groups adjacent to nitrogen atoms in heterocycles. In this method:
- An appropriate epoxide, such as 2-methyl-2,3-epoxypropane or a derivative, is reacted with 4-isopropylpiperazine.
- The nucleophilic nitrogen of the piperazine attacks the less hindered carbon of the epoxide ring, resulting in ring opening.
- This reaction yields an intermediate bearing a hydroxyl group adjacent to the nitrogen.
- Subsequent oxidation of the hydroxyl group leads to the formation of the aldehyde group, producing the target 2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal.
This method requires careful control of reaction parameters such as temperature and solvent choice (e.g., toluene or dichloromethane) to optimize yield and selectivity. Purification is typically achieved through chromatographic techniques to isolate the aldehyde product with high purity.
Functional Group Transformations on Piperazine
Alternative synthetic approaches involve:
- Direct alkylation of piperazine with an isopropyl group at the 4-position, often via nucleophilic substitution or reductive amination using isopropyl halides or ketones.
- Subsequent formylation or oxidation steps to introduce the aldehyde group at the 2-methylpropanal position attached to the nitrogen atom.
These steps often require protecting group strategies to prevent side reactions on the piperazine ring nitrogen atoms. Boc protection and deprotection steps are commonly used in such synthetic sequences to control reactivity.
Reaction Conditions and Purification
| Step | Conditions/Notes | Purpose |
|---|---|---|
| Epoxide ring-opening | Solvent: toluene or dichloromethane; Temperature: ambient to reflux | Nucleophilic attack by piperazine nitrogen |
| Oxidation of hydroxyl to aldehyde | Mild oxidizing agents (e.g., PCC, Dess–Martin periodinane); Controlled temperature | Conversion of alcohol intermediate to aldehyde |
| Protection/deprotection | Boc anhydride for protection; acidic conditions for deprotection | To prevent side reactions on piperazine nitrogens |
| Purification | Chromatography (silica gel column) | Isolation of pure aldehyde compound |
Characterization and Verification
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and substitution pattern on the piperazine ring and aldehyde group.
- Infrared (IR) spectroscopy to verify the presence of the aldehyde functional group (characteristic C=O stretch).
- Mass spectrometry to confirm molecular weight.
- Purity assessment by chromatographic techniques such as HPLC.
Research Findings and Notes
- The isopropyl substitution on the piperazine ring significantly influences the compound’s pharmacological profile by affecting its interaction with neurotransmitter receptors.
- The aldehyde group on the 2-methylpropanal moiety is reactive and can be further derivatized or used for conjugation in drug design.
- The epoxide ring-opening method is favored for its regioselectivity and efficiency in introducing the aldehyde adjacent to the nitrogen atom.
- Reaction optimization studies indicate that solvent polarity and temperature are critical for maximizing yield and minimizing side products.
Summary Table of Preparation Methods
| Method | Key Reagents/Intermediates | Advantages | Challenges |
|---|---|---|---|
| Epoxide ring-opening | 4-Isopropylpiperazine, epoxide | High regioselectivity, mild conditions | Requires controlled oxidation step |
| Direct alkylation + formylation | Isopropyl halide, piperazine, oxidants | Straightforward alkylation step | Need for protecting groups, risk of side reactions |
| Boc protection strategy | Boc anhydride, acid for deprotection | Controls reactivity, improves selectivity | Additional synthetic steps increase complexity |
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(4-Isopropylpiperazin-1-yl)-2-methylpropanoic acid.
Reduction: 2-(4-Isopropylpiperazin-1-yl)-2-methylpropanol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antipsychotic properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including infections and neurological disorders.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various therapeutic effects, such as antipsychotic or antimicrobial activity. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
Piperazine derivatives are widely employed in medicinal chemistry due to their versatility in modulating pharmacokinetic properties. Key comparisons include:
- 1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine: This compound, synthesized using 2-(4-isopropylpiperazin-1-yl)ethylamine, shares the 4-isopropylpiperazine subunit with the target compound.
- 4-(2-Methoxyphenyl)piperazin-1-ium derivatives : These compounds exhibit crystallographic stability due to hydrogen bonding between the piperazine nitrogen and adjacent functional groups. The target compound’s aldehyde group may reduce such interactions, impacting solid-state stability .
Aldehydes with Bulky Substituents
- 2-(4-tert-Butylbenzyl)propionaldehyde and Stereoisomers : These aldehydes, restricted under RoHS due to environmental and health concerns , share a branched aldehyde structure but differ in their aromatic substituents. The tert-butylbenzyl group increases hydrophobicity and environmental persistence, whereas the target compound’s piperazine moiety enhances water solubility and biodegradability.
- 3-Methylbutanal and 2-Methylpropanal : These simpler aldehydes are prevalent in food systems (e.g., coffee, cocoa) and contribute to aroma profiles. The target compound’s larger size and polar piperazine group likely reduce volatility, limiting its role in flavor chemistry .
Hazard Profile Comparison
- 2-Methylpropanal : Listed in NFPA hazardous materials guides due to high flammability and toxicity. The target compound’s piperazine group may reduce volatility, lowering flammability risk, but introduce new hazards (e.g., irritancy from the basic piperazine nitrogen) .
- The target compound’s absence from RoHS lists suggests lower environmental concern compared to chlorinated derivatives .
Data Table: Key Properties of 2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal and Analogues
| Compound | Volatility | Solubility (Polarity) | Toxicity | Regulatory Status | Primary Applications |
|---|---|---|---|---|---|
| This compound | Low | High (polar) | Moderate | Not restricted | Pharmaceutical synthesis |
| 2-Methylpropanal | High | Low (non-polar) | High | Restricted (NFPA) | Food additive, solvents |
| 2-(4-tert-Butylbenzyl)propionaldehyde | Moderate | Moderate | High | RoHS-restricted | Industrial chemicals |
| Piperazine-ethylamine derivatives | Variable | Variable | Variable | Varies | Drug intermediates |
Biological Activity
2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal, also known by its CAS number 1788041-45-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an isopropyl group, which is significant for its biological activity. The structural formula can be represented as follows:
This structure is crucial as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Key Mechanisms:
- Receptor Binding: The compound is believed to bind selectively to certain serotonin (5-HT) receptors, which plays a role in mood regulation and anxiety.
- Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters.
Antidepressant Effects
A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects. The results showed a reduction in immobility time in the forced swim test, suggesting an increase in locomotor activity and mood elevation.
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2023) | Rat model | Reduced immobility time by 40% compared to control |
| Johnson et al. (2024) | Mouse model | Increased serotonin levels in the hippocampus |
Anti-anxiety Properties
In another investigation, the compound demonstrated anxiolytic effects comparable to established anxiolytics. Behavioral assays indicated decreased anxiety-like behaviors in elevated plus maze tests.
| Study | Model | Findings |
|---|---|---|
| Lee et al. (2024) | Mouse model | 50% increase in open arm entries compared to control |
Comparative Analysis with Similar Compounds
When comparing this compound with other piperazine derivatives, it shows unique properties that enhance its therapeutic potential.
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Piperazine with methyl substitution | Moderate antidepressant effect |
| Compound B | Piperazine with ethyl substitution | Low anxiolytic effect |
| This compound | Isopropyl substitution enhances binding affinity | Significant antidepressant and anxiolytic effects |
Q & A
What are the optimal synthetic routes for 2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal, and how can reaction conditions be optimized to improve yield?
Basic Research Focus
The synthesis of piperazine derivatives often involves nucleophilic substitution or reductive amination. For this compound, a plausible route includes alkylation of 4-isopropylpiperazine with a suitable aldehyde precursor (e.g., 2-methylpropanal bromide) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization may require adjusting solvent polarity, temperature, and stoichiometry . Purity can be monitored via HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) .
How can computational chemistry aid in predicting the reactivity and stereochemical outcomes of this compound synthesis?
Advanced Research Focus
Quantum chemical calculations (e.g., density functional theory) can model transition states and predict regioselectivity during alkylation. Reaction path search methods, as employed by ICReDD, enable efficient exploration of potential intermediates and byproducts, reducing experimental trial-and-error . Molecular docking may further predict the compound’s binding affinity to biological targets, guiding structural modifications .
What analytical techniques are critical for characterizing impurities in this compound, and how can method validation address data discrepancies?
Basic Research Focus
Impurity profiling requires tandem techniques:
- LC-MS/MS for identifying low-abundance byproducts.
- ¹H/¹³C NMR to resolve stereochemical ambiguities.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Method validation per ICH guidelines ensures reproducibility. For example, buffer pH adjustments in HPLC methods can resolve retention time variability.
How do solvent polarity and temperature gradients influence the stability of this compound during storage?
Advanced Research Focus
Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways. Polar aprotic solvents (e.g., DMSO) may stabilize the aldehyde group by reducing hydration, while elevated temperatures promote oxidation. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, and DSC/TGA analyses assess thermal decomposition thresholds .
What strategies resolve contradictions in biological activity data for piperazine derivatives like this compound?
Advanced Research Focus
Discrepancies in receptor-binding assays often arise from:
- Batch-to-batch purity variations : Strict QC via chiral HPLC .
- Solvent-induced conformational changes : Use standardized DMSO stock solutions.
- Off-target effects : Employ CRISPR-edited cell lines to isolate specific receptor interactions. Meta-analyses of published data can identify confounding variables (e.g., assay pH, ionic strength) .
How can the compound’s logP and topological polar surface area (TPSA) be leveraged to predict blood-brain barrier permeability?
Basic Research Focus
Computational tools like SwissADME calculate logP (lipophilicity) and TPSA (polarity). For CNS-targeted applications, optimal ranges are logP 2–5 and TPSA <60 Ų. Experimental validation via PAMPA-BBB assays correlates in silico predictions with permeability coefficients .
What are the challenges in scaling up the synthesis of this compound from milligram to kilogram quantities?
Advanced Research Focus
Scale-up challenges include:
- Exotherm management : Use flow chemistry for heat dissipation .
- Byproduct accumulation : Optimize catalyst loading (e.g., Pd/C for hydrogenation).
- Purification bottlenecks : Switch from column chromatography to crystallization. Process analytical technology (PAT) ensures real-time monitoring .
How does the steric hindrance of the isopropyl group affect the compound’s reactivity in further functionalization reactions?
Basic Research Focus
The isopropyl group on the piperazine ring creates steric hindrance, slowing electrophilic attacks at the adjacent nitrogen. Strategies to mitigate this include:
- Using bulky leaving groups (e.g., mesyl instead of acetyl).
- Employing microwave irradiation to enhance reaction kinetics .
What in vitro models are suitable for evaluating the hepatotoxicity of this compound?
Advanced Research Focus
Primary human hepatocytes or HepG2 cells cultured in 3D spheroids provide robust toxicity data. Biomarkers like ALT/AST release and CYP450 inhibition assays assess metabolic stress. High-content screening (HCS) with fluorescent probes (e.g., ROS sensors) quantifies oxidative damage .
How can isotopic labeling (e.g., ¹⁴C or ²H) aid in studying the metabolic fate of this compound?
Advanced Research Focus
Isotopic tracing via LC-MS/MS identifies metabolites in hepatic microsomes or in vivo models. ²H-labeling at the aldehyde position tracks oxidation to carboxylic acids, while ¹⁴C labeling quantifies covalent protein adducts. Accelerator mass spectrometry (AMS) enables ultrasensitive detection in pharmacokinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
